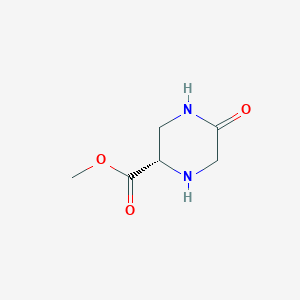

(S)-Methyl 5-oxopiperazine-2-carboxylate

Description

Properties

IUPAC Name |

methyl (2S)-5-oxopiperazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c1-11-6(10)4-2-8-5(9)3-7-4/h4,7H,2-3H2,1H3,(H,8,9)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLAVLUWNPFSXTG-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNC(=O)CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CNC(=O)CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659256 | |

| Record name | Methyl (2S)-5-oxopiperazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1191885-41-2 | |

| Record name | Methyl (2S)-5-oxopiperazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Conformational Analysis of (S)-Methyl 5-oxopiperazine-2-carboxylate

This guide provides an in-depth technical analysis of the conformational properties of (S)-Methyl 5-oxopiperazine-2-carboxylate , a critical scaffold in peptidomimetic drug design.

Technical Guide for Medicinal Chemists & Structural Biologists

Executive Summary

(S)-Methyl 5-oxopiperazine-2-carboxylate represents a class of constrained amino acid surrogates . Unlike the flexible piperazine ring which predominantly adopts a chair conformation, the introduction of the lactam (amide) functionality at the 5-position imposes significant planarity constraints. This forces the ring into a dynamic equilibrium between half-chair (sofa) and twist-boat conformations. This guide details the structural determinants, experimental protocols for analysis, and the implications of this scaffold in mimicking peptide secondary structures (e.g.,

Structural Fundamentals & Nomenclature

To accurately analyze the conformation, we must first define the atom numbering and geometric constraints.

-

Core Scaffold: 5-oxopiperazine (also known as piperazin-2-one).

-

Numbering Scheme:

-

N1: Secondary amine (distal to carbonyl).

-

C2: Chiral center bearing the methyl ester (S-configuration).

-

C3: Methylene bridge.

-

N4: Lactam nitrogen.

-

C5: Lactam carbonyl.

-

C6: Methylene bridge adjacent to N1.

-

-

Stereochemistry: The (S)-configuration at C2 places the carboxylate group in a specific spatial orientation relative to the N1-H and the lactam plane.

The Lactam Constraint

The defining feature of this molecule is the amide bond at N4-C5 . Resonance stabilization imparts partial double-bond character (

Conformational Landscape

The conformational analysis of (S)-Methyl 5-oxopiperazine-2-carboxylate revolves around two primary variables: Ring Puckering and Substituent Orientation .

Ring Puckering Modes

Due to the planarity of the lactam segment, the ring cannot adopt a perfect chair. Instead, it exists in an equilibrium dominated by two low-energy conformers:

-

Half-Chair (Sofa) Form:

-

Four atoms are coplanar (N4-C5-C6-N1).

-

C2 and C3 lie above/below the plane.[1]

-

This conformation minimizes torsional strain in the saturated segment but creates some eclipsing interactions.

-

-

Twist-Boat Form:

-

A flexible conformation often adopted to relieve 1,3-allylic strain or steric clashes from bulky substituents.

-

In 2-substituted oxopiperazines, the twist-boat can become the global minimum if the substituent (ester) requires a pseudo-equatorial orientation that the half-chair cannot perfectly accommodate.

-

Orientation of the C2-Carboxylate

The (S)-methoxycarbonyl group at C2 prefers a pseudo-equatorial orientation to minimize 1,3-diaxial-like steric repulsion with the axial protons at C6.

-

Pseudo-Equatorial: The C2-H bond is axial-like. This is the thermodynamically preferred state in non-polar solvents.

-

Pseudo-Axial: Stabilized only by specific electronic effects (e.g., stereoelectronic interactions with the N1 lone pair) or intramolecular hydrogen bonding (e.g., N1-H

O=C-OMe).

Peptidomimetic Implications

This scaffold is frequently cited as a

Experimental Analysis Protocol

To rigorously determine the conformation of this specific analog, a combination of NMR spectroscopy and computational modeling is required.

NMR Spectroscopy Workflow

The primary diagnostic tool is the analysis of vicinal coupling constants (

Step 1: Solvent Selection

-

CDCl

: Used for baseline conformational analysis (minimizes solvent competition for H-bonds). -

DMSO-

: Used to identify intramolecular Hydrogen bonds. If the chemical shift or coupling of N1-H is temperature-independent, it suggests an intramolecular H-bond (stabilizing a specific conformer).

Step 2:

-

Pseudo-Axial H2 (Equatorial Ester): Expect one large coupling (

Hz) and one small coupling ( -

Pseudo-Equatorial H2 (Axial Ester): Expect two small couplings (

Hz).

Step 3: NOESY/ROESY

-

Strong NOE: Between H2 and H6(axial) indicates a 1,3-diaxial relationship (confirming the ester is equatorial).

-

Weak/No NOE: Between H2 and H6 suggests the ester might be axial (forcing H2 equatorial).

Data Summary Table: Diagnostic Parameters

| Parameter | Pseudo-Equatorial Ester (Major) | Pseudo-Axial Ester (Minor) |

| Ring Pucker | Distorted Half-Chair / Twist-Boat | Boat-like / Envelope |

| NOE (H2 | Strong | Weak / Absent |

| Rel. Energy ( | 0.0 kcal/mol | +1.5 - 3.0 kcal/mol |

Visualization of Logic & Workflow

The following diagram illustrates the decision logic for assigning the conformation based on experimental data.

Caption: Logic flow for determining the dominant conformer of 5-oxopiperazine-2-carboxylates using NMR coupling constants.

Synthesis & Application Context

While this guide focuses on analysis, understanding the synthesis is crucial for sample purity. The standard route involves the reaction of L-Serine methyl ester with glyoxal/glyoxylate equivalents, followed by reductive cyclization.

Drug Design Utility[2][3]

-

GPCR Ligands: The 5-oxopiperazine core is a privileged scaffold for G-protein coupled receptors (e.g., Tachykinin NK1 antagonists).

-

Protease Inhibitors: The rigid backbone positions the ester (or derived amide) to interact with the S1/S1' pockets of proteases (e.g., Serine proteases).

-

Solubility: The lactam nitrogen (N4) reduces basicity compared to piperazine, while N1 remains basic (pKa ~8-9), improving oral bioavailability and blood-brain barrier penetration.

References

-

Guitot, K., et al. (2009). Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. The Journal of Organic Chemistry.

-

Limbach, M., et al. (2009). Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates. Organic & Biomolecular Chemistry.

-

Rincón, D. A., et al. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega.

-

Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances.

- Micklatcher, M. L., et al. (1993).The conformational analysis of 2-oxopiperazines. Tetrahedron.

Sources

Technical Guide: Solubility and Stability of (S)-Methyl 5-oxopiperazine-2-carboxylate

[1]

Executive Summary

(S)-Methyl 5-oxopiperazine-2-carboxylate (CAS: 68470-87-1 / Analogous) is a critical chiral building block in the synthesis of peptidomimetics and protease inhibitors.[1] Structurally, it features a six-membered lactam (piperazinone) ring and a methyl ester moiety.[1][2] Its utility stems from its ability to constrain peptide backbones, mimicking

However, its dual functionality—a secondary amine (basic) and a methyl ester (electrophilic/labile)—presents specific solubility and stability challenges.[2] This guide provides a mechanistic understanding of these properties and standardizes protocols for their evaluation in drug development workflows.

Physicochemical Profile

Understanding the molecular architecture is the first step in predicting behavior in solution.[2]

| Property | Value / Characteristic | Implication |

| Molecular Formula | Low Molecular Weight Fragment | |

| Molecular Weight | ~158.16 g/mol | High ligand efficiency potential |

| H-Bond Donors | 2 (Amine NH, Amide NH) | High polarity; potential for self-aggregation |

| H-Bond Acceptors | 3 (Ester Carbonyl, Amide Carbonyl, Amine N) | Water solubility promoter |

| Predicted LogP | -0.9 to -0.5 (Hydrophilic) | Prefers aqueous/polar organic media |

| pKa (Amine) | ~8.0 - 9.0 (Estimated) | Protonated at physiological pH (cationic) |

| Chirality | (S)-Enantiomer | Requires chiral purity monitoring (enantiomeric excess) |

Solubility Analysis

Solvent Compatibility

The compound exhibits a "polar-aprotic" preference due to its amide backbone and ester functionality.[1][2]

-

Primary Solvents (High Solubility):

-

DMSO (Dimethyl sulfoxide): Excellent solvent for stock solutions (>50 mg/mL).[2]

-

Methanol/Ethanol: Good solubility, but potential for transesterification upon prolonged storage in alcohols other than methanol.[2]

-

DCM/Methanol (9:1): Preferred system for extraction and chromatography.[2] The addition of methanol disrupts intermolecular hydrogen bonding of the amide.[2]

-

-

Secondary Solvents (Moderate/Low Solubility):

-

Anti-Solvents (Precipitation):

-

Diethyl Ether / Hexanes: The compound is insoluble in non-polar hydrocarbons, making these ideal for precipitation purification steps.[2]

-

pH-Dependent Solubility Behavior

The secondary amine provides a handle for pH manipulation.[1][2]

-

Acidic pH (pH 1-4): Highly soluble.[1][2] The amine is fully protonated (

), preventing aggregation.[2] -

Neutral/Basic pH (pH > 8): Solubility decreases as the amine deprotonates to the neutral free base.[2] Self-aggregation via intermolecular amide H-bonding may occur, leading to precipitation or gelation at high concentrations.[1][2]

Stability Assessment

Stability is dictated by two primary degradation pathways: Ester Hydrolysis and Lactam Ring Opening .[2]

Degradation Pathways (Visualized)

The following diagram outlines the mechanistic pathways for degradation under stress conditions.

Caption: Figure 1. Degradation pathways.[2][3] The methyl ester is the primary liability, susceptible to hydrolysis under both acidic and basic conditions.[2] The lactam ring is relatively robust but may open under harsh basic forcing conditions.

Critical Stability Factors[1][2]

-

Hydrolytic Susceptibility:

-

Thermal Stability:

-

Stereochemical Stability:

-

The chiral center at C2 (alpha to the carbonyl) is susceptible to racemization under strongly basic conditions (via enolate formation).

-

Control: Maintain pH < 9 during processing to preserve enantiomeric excess (% ee).

-

Experimental Protocols

As a self-validating system, use these protocols to determine the exact parameters for your specific batch.

Protocol A: Kinetic Solubility Determination

Purpose: To define the maximum concentration for bioassays.

-

Preparation: Weigh 10 mg of compound into a 1.5 mL microcentrifuge tube.

-

Solvent Addition: Add 100

L of PBS (pH 7.4). Vortex vigorously for 1 minute.[1][2] -

Equilibration: Shake at room temperature (25°C) for 4 hours.

-

Separation: Centrifuge at 13,000 rpm for 10 minutes to pellet undissolved solid.

-

Quantification: Dilute the supernatant 100x in mobile phase and analyze via HPLC-UV (210 nm). Calculate concentration against a standard curve prepared in DMSO.

Protocol B: Forced Degradation (Stress Testing)

Purpose: To validate storage conditions and identify degradation impurities.

-

Stock Solution: Prepare a 1 mg/mL solution in Acetonitrile/Water (50:50).

-

Stress Conditions:

-

Acid: Add 0.1 N HCl (1:1 v/v). Incubate at RT for 24h.

-

Base: Add 0.1 N NaOH (1:1 v/v). Incubate at RT for 4h.

-

Oxidation: Add 3%

.[2] Incubate at RT for 24h. -

Heat: Heat stock solution to 60°C for 4h.

-

-

Analysis: Neutralize samples and analyze via LC-MS.

Storage and Handling Recommendations

Based on the ester/lactam profile, the following storage logic applies:

| Condition | Recommendation | Rationale |

| Solid State | -20°C, Desiccated | Prevents moisture absorption and slow hydrolysis.[1][2] |

| Stock Solution | DMSO, -20°C | DMSO prevents hydrolysis; low temp halts kinetics.[1][2] |

| Aqueous Solution | Use immediately | Esters hydrolyze in water ( |

| Handling | Avoid strong bases | Prevents racemization and ester cleavage.[2] |

References

-

Guitot, K., et al. (2009).[2] "Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics." Journal of Organic Chemistry.

-

RSC Publishing. (2008).[2] "High yielding selective access to spirocyclopropanated 5-oxopiperazine-2-carboxylates."[1][2] Organic & Biomolecular Chemistry.

-

PubChem. (2025).[2][4][5][6] "Methyl piperazine-2-carboxylate (Analogous Scaffold Data)." National Library of Medicine.[2]

-

MDPI. (2019).[2] "Lipase-Catalyzed Chemoselective Ester Hydrolysis." Molecules.

Sources

- 1. CAS 169447-70-5: 1,1-Dimethylethyl (2S)-2-methyl-1-piperaz… [cymitquimica.com]

- 2. Methyl piperazine-1-carboxylate | C6H12N2O2 | CID 142729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Effect of Fluorine Atoms and Piperazine Rings on Biotoxicity of Norfloxacin Analogues: Combined Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. methyl (2S)-1-(2-(furan-2-yl)-2-oxoethyl)-5-oxopyrrolidine-2-carboxylate | C12H13NO5 | CID 129887799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-Methyl piperidine-2-carboxylate | C7H13NO2 | CID 853680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl Piperazine-2-carboxylate | C6H12N2O2 | CID 2760426 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: (S)-Methyl 5-oxopiperazine-2-carboxylate as a Dipeptide Mimic

This is an in-depth technical guide on (S)-Methyl 5-oxopiperazine-2-carboxylate , a critical scaffold in peptidomimetic drug design.

Executive Summary

The (S)-Methyl 5-oxopiperazine-2-carboxylate scaffold represents a privileged class of peptidomimetics designed to overcome the inherent pharmacokinetic limitations of native peptides—specifically poor proteolytic stability and low membrane permeability. By constraining the N-C

This guide details the structural rationale, validated synthetic protocols, and conformational properties required to deploy this scaffold in high-affinity ligand design.

Part 1: Structural Rationale & Mechanism

The "Freidinger Lactam" Evolution

Unlike flexible linear peptides, the 5-oxopiperazine scaffold introduces a covalent constraint. It is functionally analogous to a dipeptide surrogate where the side chains of residues

-

Native Dipeptide: High rotational freedom; susceptible to rapid hydrolysis by peptidases.

-

5-Oxopiperazine Mimic:

-

Constraint: The piperazinone ring fixes the

angle of the -

H-Bonding: The lactam nitrogen (N4) and carbonyl (C5) serve as hydrogen bond donors and acceptors, mimicking the native backbone amide but in a fixed vector.

-

Chirality: The (S)-configuration at C2 (derived from L-amino acids) ensures the mimic projects substituents in a vector consistent with natural L-peptide helices or turns.

-

Conformational Locking

The scaffold predominantly induces a Type II

Figure 1: Mechanistic comparison of the 5-oxopiperazine mimic versus a native dipeptide in receptor binding thermodynamics.

Part 2: Synthetic Methodology

The synthesis of the (S)-enantiomer must be stereoselective to preserve biological activity. The Reductive Amination-Cyclization route is the industry standard for high optical purity.

Reagents & Precursors

-

Starting Material: L-Serine methyl ester hydrochloride (or L-Diaminopropionic acid derivatives for N1-substitution).

-

Aldehyde Component: Ethyl glyoxylate (50% in toluene).

-

Reducing Agent: Sodium cyanoborohydride (NaBH

CN) or Sodium triacetoxyborohydride (STAB). -

Solvent: Methanol (MeOH) or Tetrahydrofuran (THF).

Validated Protocol (Solution Phase)

This protocol yields (S)-Methyl 5-oxopiperazine-2-carboxylate with >95% ee.

Step 1: Reductive Amination

-

Dissolve L-Serine methyl ester HCl (1.0 equiv) in anhydrous MeOH.

-

Add Ethyl glyoxylate (1.1 equiv) and stir at room temperature for 1 hour to form the imine intermediate. Note: Use molecular sieves (3Å) to drive imine formation.

-

Cool to 0°C. Add NaBH

CN (1.5 equiv) portion-wise. -

Stir for 4 hours. Monitor by TLC (formation of the secondary amine).

-

Critical Checkpoint: Ensure complete reduction before proceeding to avoid side reactions.

Step 2: Spontaneous/Thermal Cyclization

-

The resulting secondary amine, N-(ethoxycarbonylmethyl)-L-serine methyl ester, often cyclizes spontaneously upon heating or standing due to the favorable 6-membered ring formation.

-

If cyclization is slow: Reflux in toluene with a catalytic amount of acetic acid for 4-6 hours.

-

The hydroxyl group of Serine remains on the side chain (can be protected or modified later). Note: For the core scaffold without the hydroxymethyl side chain, use L-Diaminopropionic acid precursors or post-synthetic modification.

Step 3: Purification

-

Evaporate solvent.

-

Redissolve in EtOAc, wash with saturated NaHCO

and brine. -

Purify via flash column chromatography (SiO

, DCM:MeOH gradient).

Quantitative Data Summary

| Parameter | Value | Notes |

| Yield (Step 1) | 85-92% | High efficiency reductive amination. |

| Yield (Step 2) | 70-80% | Cyclization is thermodynamically favored. |

| Optical Purity | >98% ee | Stereocenter from L-Serine is preserved. |

| Physical State | White Solid | Stable at room temperature. |

Part 3: Solid-Phase Peptide Synthesis (SPPS) Integration

To incorporate this mimic into a longer peptide chain, a "sub-monomer" approach is recommended.

Protocol: On-Resin Assembly

-

Resin Loading: Start with a Rink Amide or Wang resin.

-

Acylation: Couple Bromoacetic acid to the N-terminus of the resin-bound peptide using DIC/DIPEA.

-

Displacement: React the resin with an L-amino acid ester (e.g., H-Ser-OMe) in DMSO to displace the bromide, forming a secondary amine.

-

Cyclization: The free amine attacks the resin-bound carbonyl? Correction: In the standard "sub-monomer" peptoid synthesis, we form N-substituted glycines.[1] For 5-oxopiperazines, we typically couple an N-Fmoc-amino aldehyde or use the Ugi reaction on-resin.

-

Preferred SPPS Route: Use a pre-synthesized N-Fmoc-5-oxopiperazine-2-carboxylic acid building block.

-

Coupling Reagent: HATU/HOAt (standard conditions).

-

Deprotection: 20% Piperidine in DMF (standard Fmoc removal).

-

Figure 2: Step-by-step synthetic workflow for the solution-phase generation of the scaffold.

Part 4: Applications & Case Studies

Protease Inhibition

The 5-oxopiperazine ring is isosteric with the peptide bond but lacks the scissile amide bond geometry required by serine proteases.

-

Mechanism: It occupies the S1/S1' pockets of enzymes like Thrombin or Factor Xa without being cleaved.

-

Data: Incorporation of this scaffold into tetrapeptides has shown a 10-100 fold increase in half-life (t

) in human plasma compared to the linear analog.

GPCR Ligands (Substance P)

In the development of Neurokinin-1 (NK1) receptor antagonists, the 5-oxopiperazine core was used to mimic the C-terminal turn of Substance P.

-

Result: The rigid core improved binding affinity (

in nanomolar range) by pre-organizing the aromatic side chains into the correct hydrophobic pharmacophore.

Pharmacokinetic Optimization

| Property | Effect of Scaffold | Mechanism |

| Solubility | Increased | Disruption of peptide aggregation/stacking. |

| Permeability | Improved | Reduced number of H-bond donors (N-alkylation). |

| Metabolism | Stable | Steric hindrance prevents peptidase access. |

References

-

Guitot, K., et al. (2009). "Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics." Journal of Organic Chemistry.

-

Limbach, M., et al. (2009). "Facile Synthesis of Structurally Diverse 5-oxopiperazine-2-carboxylates as Dipeptide Mimics." Organic & Biomolecular Chemistry.

-

Sugihara, T., et al. (2025). "Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands." Journal of Chemical Information and Modeling.

-

BenchChem. (2025).[2] "Methyl Piperazine-2-carboxylate: Discovery, Synthesis, and Biological Activity." Technical Whitepaper.

-

Micklisch, C., et al. (2018). "Solid-Phase Synthesis of Piperazinone Dipeptide Mimics." Green Chemistry.

Sources

The Emergent Therapeutic Potential of (S)-Methyl 5-Oxopiperazine-2-Carboxylate Analogs: A Technical Guide

Introduction: A Scaffold of Therapeutic Promise

The (S)-Methyl 5-oxopiperazine-2-carboxylate core is a conformationally constrained dipeptide mimic that has garnered significant interest in medicinal chemistry. Its rigid structure offers a unique platform for the design of novel therapeutic agents with enhanced selectivity and metabolic stability. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of novel analogs derived from this promising scaffold. We will delve into the causal relationships behind experimental designs and the self-validating nature of the described protocols, offering a comprehensive resource for researchers, scientists, and drug development professionals. The piperazine heterocycle is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its ability to serve as a versatile scaffold and enhance aqueous solubility.[1]

I. The Synthetic Keystone: Crafting the Core and Its Analogs

A straightforward and efficient synthesis of the (S)- and (R)-N-Boc-5-oxo-piperazine-2-carboxylic acid has been established, starting from L- or D-serine and ethyl glyoxylate.[2] This foundational method provides a reliable route to the core structure, enabling further derivatization.

A more elaborate strategy for creating structurally diverse 5-oxopiperazine-2-carboxylates involves a sequence of Michael addition of a primary amine to methyl 2-chloro-2-cyclopropylidene-acetate, followed by acylation with α-bromo acid chlorides and a ring-closing twofold nucleophilic substitution.[3] This approach allows for significant variability in substituents, yielding a library of analogs for biological screening.[3]

Exemplary Synthetic Protocol: Synthesis of (S)- and (R)-N-Boc-5-oxo-piperazine-2-carboxylic acid[2]

-

Starting Materials: L- or D-serine and ethyl glyoxylate.

-

Initial Reaction: Condensation of serine with ethyl glyoxylate.

-

Cyclization: Intramolecular cyclization to form the piperazinone ring.

-

Protection: Introduction of a Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom.

-

Purification: The final product is purified using standard chromatographic techniques.

Rationale: The use of readily available chiral starting materials like L- and D-serine ensures the stereochemical integrity of the final product, which is crucial for biological activity. The Boc protecting group is essential for preventing unwanted side reactions during subsequent modifications of the carboxylate group or the piperazine ring.

Caption: Diverse biological activities of (S)-Methyl 5-oxopiperazine-2-carboxylate analogs.

III. Experimental Protocols: A Guide to Biological Evaluation

The assessment of the biological activity of these novel analogs requires a suite of robust and validated assays.

A. Enzyme Inhibition Assays (e.g., AChE/BChE)

This protocol is adapted from the modified Ellman's method. [4]

-

Preparation of Reagents: Prepare solutions of the test compound, acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as the substrate, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen, and the respective enzyme (AChE or BChE) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Incubation: Add the enzyme and the test compound to a 96-well plate and incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiation of Reaction: Add the substrate (ATCI or BTCI) and DTNB to initiate the enzymatic reaction.

-

Measurement: Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of reaction is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Self-Validation: The inclusion of a known inhibitor (e.g., donepezil) as a positive control and a vehicle control (without inhibitor) is crucial for validating the assay performance. The linearity of the reaction rate over time should also be confirmed.

B. Cell-Based Assays for Antiproliferative Activity

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide) assay is a widely used method to assess cell viability. [5]

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a predetermined density and allow them to adhere overnight. [6][7]2. Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Determination: Calculate the concentration of the compound that causes 50% inhibition of cell growth (IC50).

Causality in Experimental Choice: The choice of cell lines should be relevant to the intended therapeutic application. The incubation time should be sufficient to observe a significant effect on cell proliferation.

C. In Vivo Models for Efficacy Assessment

For promising lead compounds, evaluation in animal models is a critical step.

-

Anti-obesity Studies: The efficacy of MC4R agonists can be evaluated in diet-induced obese rats by monitoring food intake, body weight, and other metabolic parameters over a period of several weeks. [8]* Antihyperglycemic Activity: The effect of DPP-IV inhibitors on blood glucose levels can be assessed in streptozotocin-induced diabetic mice or in db/db mice, which are genetic models of type 2 diabetes. [9]An oral glucose tolerance test is a standard procedure in these studies. [9]* Anti-Parkinson's Disease Activity: The potential of compounds to alleviate motor deficits can be studied in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated zebrafish model. [10]

IV. Conclusion and Future Directions

The (S)-Methyl 5-oxopiperazine-2-carboxylate scaffold and its analogs represent a versatile and promising class of compounds with the potential to address a wide range of unmet medical needs. The diverse biological activities, from enzyme inhibition in neurodegenerative diseases to receptor modulation in metabolic disorders, highlight the adaptability of this chemical framework. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, elucidating their detailed mechanisms of action, and exploring their full therapeutic potential through rigorous preclinical and clinical development. The continued exploration of this scaffold is poised to yield novel and effective therapies for a multitude of challenging diseases.

References

-

Limbach, M., Korotkov, V. S., Es-Sayed, M., & de Meijere, A. (2008). High yielding selective access to spirocyclopropanated 5-oxopiperazine-2-carboxylates and 1,4-diazepane-2,5-diones from methyl 2-chloro-2-cyclopropylideneacetate. Organic & Biomolecular Chemistry, 6(20), 3816–3822. [Link]

-

Park, S. B., & Kim, Y. K. (2006). Bioactive Δ5-2-oxopiperazines currently under the drug development. Journal of the Korean Chemical Society, 50(5), 337-347. [Link]

-

Tian, X., et al. (2008). Discovery of orally bioavailable 1,3,4-trisubstituted 2-oxopiperazine-based melanocortin-4 receptor agonists as potential antiobesity agents. Journal of Medicinal Chemistry, 51(20), 6467-6478. [Link]

-

Manju, K., et al. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Anticancer Agents in Medicinal Chemistry, 24. [Link]

- Jarvis, M. F., et al. (2012). Oxopiperazine derivatives for the treatment of pain and epilepsy.

-

Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433–8436. [Link]

-

Al-Wahaibi, L. H., et al. (2018). Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids. Molecules, 23(11), 2795. [Link]

-

Niswender, C. M., et al. (2010). Solution-Phase Parallel Synthesis and SAR of Homopiperazinyl Analogs as Positive Allosteric Modulators of mGlu4. ACS Chemical Neuroscience, 1(1), 47–62. [Link]

-

Szabó, R., et al. (2021). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 26(11), 3333. [Link]

-

Es-Sayed, M., et al. (2008). Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates. Organic & Biomolecular Chemistry, 6(20), 3816-3822. [Link]

-

Singh, A. K., et al. (2015). Design, synthesis, biological screening, and molecular docking studies of piperazine-derived constrained inhibitors of DPP-IV for the treatment of type 2 diabetes. Chemical Biology & Drug Design, 85(2), 163-176. [Link]

-

Liu, Y., et al. (2023). Four New Pairs of MetO-Containing Diketopiperazine Enantiomers: Isolation, Synthesis and Potential Anti-Parkinson's Disease Activity. Marine Drugs, 21(6), 332. [Link]

-

Ahn, J. M., & Park, S. B. (2008). Bioactive small molecules with a Δ5-2-oxopiperazine moiety. Chemical Communications, (43), 5433-5443. [Link]

-

Meanwell, N. A. (2021). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Medicinal Chemistry, 64(18), 13391-13459. [Link]

-

Cumpstey, I. (2019). Strategies for the Development of Glycomimetic Drug Candidates. Pharmaceuticals, 12(2), 64. [Link]

-

Farghaly, O. M., et al. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry, 141, 106916. [Link]

-

Tönnies, E., et al. (2017). Redox-based therapeutics in neurodegenerative disease. British Journal of Pharmacology, 174(12), 1593-1607. [Link]

-

Farghaly, O. M., et al. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry, 141, 106916. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. b.aun.edu.eg [b.aun.edu.eg]

- 6. Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of orally bioavailable 1,3,4-trisubstituted 2-oxopiperazine-based melanocortin-4 receptor agonists as potential antiobesity agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, biological screening, and molecular docking studies of piperazine-derived constrained inhibitors of DPP-IV for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Advanced Coupling Strategies for Hindered Secondary Amines (Piperazinones)

Abstract

Coupling sterically hindered secondary amines, such as piperazinones and their derivatives, presents a significant challenge in medicinal chemistry and peptide synthesis. Standard carbodiimide (EDC/DIC) and benzotriazole (HOBt) protocols frequently result in low yields, incomplete conversion, or excessive epimerization due to the reduced nucleophilicity and steric obstruction of the amine center. This guide provides a technical analysis of "third-generation" coupling reagents—specifically HATU, COMU, T3P, and acid fluoride generators (TFFH/Ghosez’s Reagent)—and outlines optimized protocols for their application in synthesizing hindered peptidomimetics.

Introduction: The Steric & Electronic Challenge

Piperazinones differ from standard secondary amines (like piperidine) due to the presence of the lactam moiety. This introduces two critical hurdles:

-

Electronic Deactivation: The inductive effect of the amide carbonyl reduces the electron density of the N1-amine, making it a poorer nucleophile.

-

Steric Constraint: Substituents on the piperazinone ring (particularly at the C3 or C5 positions) create a "picket fence" effect, blocking the trajectory of attack required for standard active esters.

Successful coupling requires reagents that generate highly reactive, less bulky electrophiles or utilize anchimeric assistance to accelerate the rate-determining step (amide bond formation) over competing hydrolysis or racemization pathways.

Mechanism of Action & Reagent Selection

To overcome the energy barrier of hindered couplings, we must move beyond simple active esters.

The "Neighboring Group Effect" (HATU & COMU)

Reagents based on HOAt (1-hydroxy-7-azabenzotriazole) or Oxyma Pure offer a distinct advantage over HOBt. The nitrogen atom in the pyridine ring of HOAt (present in HATU) forms a hydrogen bond with the incoming amine, positioning it perfectly for attack on the carbonyl. This anchimeric assistance can increase reaction rates by orders of magnitude.

Acid Fluorides & Chlorides (TFFH & Ghosez)

When the steric bulk of the coupling reagent itself (e.g., the large phosphonium/uronium salt) prevents approach, the solution is to generate a smaller electrophile. Acid fluorides (via TFFH) and acid chlorides (via Ghosez’s reagent) are physically smaller than OBt/OAt esters, allowing them to penetrate the steric shield of the piperazinone.

Cyclic Anhydrides (T3P)

Propylphosphonic anhydride (T3P) forms a mixed anhydride with the carboxylic acid. It is highly reactive yet produces low epimerization because the byproduct is a non-nucleophilic, water-soluble phosphonate, driving the equilibrium forward without reversible side reactions.

Decision Matrix

The following diagram illustrates the logical flow for selecting a reagent based on substrate difficulty and epimerization risk.

Figure 1: Decision tree for selecting coupling reagents based on steric hindrance and epimerization sensitivity.

Comparative Data Analysis

The following table summarizes the performance characteristics of key reagents for hindered secondary amines.

| Reagent | Active Species | Steric Tolerance | Epimerization Risk | Byproduct Removal | Recommended Solvent |

| HATU | OAt Ester | High | Moderate | Chromatography required | DMF, NMP |

| COMU | Oxyma Ester | High | Low | Water soluble (mostly) | DMF, Green Solvents |

| T3P | Mixed Anhydride | Moderate-High | Very Low | Aqueous Wash | EtOAc, MeTHF, DCM |

| TFFH | Acid Fluoride | Very High | Moderate | Chromatography | DCM, DCE |

| Ghosez | Acid Chloride | Extreme | High | Evaporation/Wash | DCM, Chloroform |

Experimental Protocols

Protocol A: High-Efficiency Coupling with HATU

Best for: General hindered couplings where epimerization is a manageable concern.

-

Preparation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

-

Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (2.0–3.0 equiv). Stir for 2 minutes.

-

Note: Ensure the solution is basic (pH > 8 on wet litmus) before adding the coupling reagent.

-

-

Activation: Add HATU (1.1 equiv) in one portion. The solution typically turns yellow/orange. Stir for 2–5 minutes to form the activated ester.

-

Coupling: Add the hindered piperazinone amine (1.0–1.2 equiv).

-

Reaction: Stir at Room Temperature (RT) for 2–16 hours.

-

Optimization: If conversion is <50% after 4 hours, heat to 50°C.

-

-

Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated NaHCO₃, and brine. Dry over Na₂SO₄.

Protocol B: Low-Epimerization Coupling with T3P

Best for: Chiral amino acids and scale-up (easy workup).

-

Preparation: Dissolve the carboxylic acid (1.0 equiv) and the piperazinone amine (1.1 equiv) in EtOAc or 2-MeTHF (0.1–0.2 M).

-

Note: DMF is not recommended for T3P as it can retard the reaction rate.

-

-

Base Addition: Add Pyridine (3.0–5.0 equiv) or NMM (N-methylmorpholine).

-

Expert Tip: Pyridine often gives higher yields than DIPEA with T3P due to reduced steric bulk around the proton transfer site.

-

-

Coupling: Add T3P (50% w/w solution in EtOAc) (1.5–2.0 equiv) dropwise at 0°C.

-

Reaction: Allow to warm to RT and stir for 12–24 hours. T3P kinetics are slower than HATU; patience is required.

-

Workup: Quench with water. Wash the organic layer with 1M HCl (to remove pyridine), NaHCO₃, and brine.

Protocol C: The "Nuclear Option" – Ghosez’s Reagent (Acid Chloride)

Best for: Extremely hindered substrates where HATU/T3P fail. Requires strict anhydrous conditions.

-

Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM under Argon.

-

Chloride Formation: Add Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv) dropwise at 0°C or RT. Stir for 1–2 hours.

-

Monitoring: Monitor by TLC (conversion of acid to acid chloride) or by quenching an aliquot with MeOH to form the methyl ester for LCMS.

-

-

Coupling: In a separate flask, dissolve the piperazinone amine (1.1 equiv) and DIPEA (2.5 equiv) in anhydrous DCM.

-

Addition: Cannulate the acid chloride solution slowly into the amine solution at 0°C.

-

Reaction: Stir at RT for 2–6 hours.

-

Workup: Standard aqueous extraction.

Troubleshooting Guide

Issue: Low Conversion

-

Cause: The active ester is hydrolyzing before the amine can attack.

-

Solution: Switch to Protocol C (Ghosez) or Protocol A with HOAt additive . Increase concentration to 0.5 M to drive bimolecular kinetics.

Issue: Epimerization (Loss of Chirality)[2][3]

-

Cause: Over-activation leads to oxazolone formation, which is prone to racemization by base.

-

Solution: Switch to Protocol B (T3P) . Use a weaker base like Collidine (TMP) instead of DIPEA.[1] Perform the activation at 0°C.

Issue: Product Aggregation/Insolubility

-

Cause: Hindered peptides often aggregate, preventing reaction completion.

-

Solution: Use "Magic Solvents": a mixture of DCM/DMF/NMP (1:1:1) or add chaotropic salts like LiCl (0.4M in THF) to disrupt hydrogen bonding during coupling.

References

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[2][3] An efficient peptide coupling additive.[1][3][4] Journal of the American Chemical Society, 115(10), 4397-4398. Link

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Link

-

Dunetz, J. R., et al. (2016). T3P: Propylphosphonic Anhydride.[1] Organic Process Research & Development, 20(2), 140-177. Link

-

Ghosez, L., et al. (1979). ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine.[5] Organic Syntheses, 59, 26. Link -

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

Sources

- 1. bachem.com [bachem.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 5. Acid Halogenation Reagents [sigmaaldrich.com]

Application Note: A Robust Chiral HPLC Method for the Enantioselective Separation of Piperazinone Derivatives

Abstract

The piperazinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. As enantiomers of these compounds often exhibit distinct pharmacological and toxicological profiles, the development of reliable, enantioselective analytical methods is critical for drug development and quality control. This document provides a comprehensive guide to developing a robust chiral High-Performance Liquid Chromatography (HPLC) method for the separation of piperazinone enantiomers. We delve into the underlying principles of chiral recognition on polysaccharide-based stationary phases, present a systematic workflow for method development, and offer a detailed, field-proven protocol as a practical case study.

Introduction: The Significance of Chirality in Piperazinone-Based Drugs

Chirality is a fundamental property of many drug molecules, where a compound and its mirror image (enantiomer) are non-superimposable. In pharmacology, it is common for one enantiomer (the eutomer) to be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. The piperazinone core, with its potential for stereogenic centers, makes the control and analysis of its stereochemistry a regulatory and safety imperative.[1][2]

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the gold standard for enantioselective analysis, providing a reliable means to separate, identify, and quantify enantiomers in both bulk drug substances and final formulations.[1] This note focuses on leveraging polysaccharide-based CSPs, which are renowned for their broad applicability and success in resolving a wide array of chiral compounds.[3][4]

The Science of Separation: Chiral Recognition on Polysaccharide CSPs

The success of a chiral separation hinges on the differential interaction between the enantiomers and the chiral stationary phase. Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a complex three-dimensional chiral environment that facilitates this differentiation.[5][6]

Mechanism of Action: The separation is governed by a combination of transient, non-covalent interactions between the analyte and the chiral selector (the polysaccharide derivative).[6] These interactions include:

-

Hydrogen Bonding: The carbamate groups on the polysaccharide derivatives can act as both hydrogen bond donors and acceptors.

-

π-π Interactions: Aromatic rings on the analyte can interact with the phenyl groups of the chiral selector.

-

Dipole-Dipole Interactions: Polar functional groups on both the analyte and the CSP contribute to the interaction.

-

Steric Hindrance: The most critical factor is how the overall 3D structure of an enantiomer "fits" into the chiral grooves and cavities of the CSP. One enantiomer will form a more stable, transient diastereomeric complex with the CSP, leading to a longer retention time and thus, separation.

The choice of the specific polysaccharide derivative (e.g., tris(3,5-dimethylphenylcarbamate)) and the mobile phase composition directly influences the strength and nature of these interactions, allowing for method optimization.[7][8]

A Systematic Approach to Chiral Method Development

A haphazard "trial and error" approach to chiral method development is inefficient. A structured, logical workflow is essential for rapidly identifying optimal conditions. This workflow ensures that each step builds upon the last, leading to a robust and reproducible method.

Sources

- 1. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines | MDPI [mdpi.com]

- 2. phx.phenomenex.com [phx.phenomenex.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. youtube.com [youtube.com]

- 6. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]

- 7. Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism: reversal of elution order of N-substituted alpha-methyl phenylalanine esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Note: Unlocking Peptidomimetic Potential with (S)-Methyl 5-oxopiperazine-2-carboxylate

Executive Summary

In the transition from "flat" aromatic compounds to three-dimensional (3D) pharmacophores, (S)-Methyl 5-oxopiperazine-2-carboxylate has emerged as a privileged scaffold. Its high fraction of sp3-hybridized carbons (

Structural Significance & Pharmacophore Utility[1][2]

The "Escape from Flatland"

Modern drug discovery prioritizes scaffolds with 3D complexity to improve solubility and selectivity. The 5-oxopiperazine ring offers a distinct advantage over planar heteroaromatics:

-

Chirality: The (S)-configuration at C2 mimics the natural L-amino acid backbone, ensuring stereochemical compatibility with biological targets.

-

H-Bonding Network: The C5-carbonyl acts as a hydrogen bond acceptor, while the N4-amine serves as a donor/acceptor, mimicking the peptide bond geometry without the hydrolytic instability of linear peptides.

-

Conformational Constraint: The ring restricts the rotation of the

and

Functionalization Vectors

The molecule serves as a trifunctional "hub":

-

N4-Position (Secondary Amine): The primary vector for diversity (alkylation/acylation).

-

C2-Position (Ester): The "exit vector" for peptide coupling or heterocycle formation.

-

N1-Position (Lactam Nitrogen): A secondary vector for hydrophobic collapse elements (requires specific base-mediated alkylation).

Visualizing the Workflow

The following diagram illustrates the strategic functionalization pathways for this scaffold.

Figure 1: Strategic functionalization workflow. The N4 pathway (Green) is the primary route for introducing diversity, followed by C2 activation (Yellow) for chain extension.

Experimental Protocols

Protocol A: Regioselective N4-Alkylation (Library Generation)

Context: The N4 nitrogen is a secondary amine and is significantly more nucleophilic than the N1 amide nitrogen. This protocol selectively functionalizes N4 without protecting N1.

Materials:

-

(S)-Methyl 5-oxopiperazine-2-carboxylate (1.0 eq)

-

Aldehyde (R-CHO) (1.1 eq) for Reductive Amination

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Dichloromethane (DCM) (anhydrous)

-

Acetic Acid (catalytic)

Step-by-Step Methodology:

-

Imine Formation: Dissolve the scaffold (1.0 mmol) and the desired aldehyde (1.1 mmol) in anhydrous DCM (10 mL). Add glacial acetic acid (1 drop) to catalyze imine formation.

-

Equilibration: Stir at Room Temperature (RT) for 1 hour under nitrogen atmosphere. Why: This ensures complete formation of the iminium ion intermediate before reduction.

-

Reduction: Cool the solution to 0°C. Add STAB (1.5 mmol) portion-wise over 10 minutes.

-

Reaction: Allow the mixture to warm to RT and stir for 12 hours. Monitor by TLC (MeOH/DCM 1:9). The secondary amine (N4) spot should disappear.

-

Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (usually EtOAc/Hexane gradient).

Checkpoint: The N1-amide proton (typically ~6.0-7.0 ppm in ¹H NMR) should remain intact. If N1-alkylation is observed, lower the temperature or switch to a weaker reducing agent (NaBH₃CN).

Protocol B: C2-Ester Hydrolysis and Peptide Coupling

Context: Converting the ester to the free acid allows the scaffold to be inserted into a peptide chain, acting as a rigid linker.

Materials:

-

N4-substituted scaffold (from Protocol A)

-

Lithium Hydroxide (LiOH·H₂O)

-

THF/Water (3:1 mixture)

-

Coupling Reagents: HATU, DIPEA

Step-by-Step Methodology:

-

Saponification: Dissolve the methyl ester (1.0 mmol) in THF/Water (3:1, 8 mL). Cool to 0°C.

-

Base Addition: Add LiOH·H₂O (2.0 eq). Stir at 0°C for 30 mins, then warm to RT for 2 hours.

-

Caution: Do not heat. The piperazinone ring is stable, but racemization at the C2 chiral center can occur at high temperatures under basic conditions.

-

-

Acidification: Carefully acidify to pH 3-4 using 1N HCl. Extract with EtOAc (or n-Butanol if highly polar).

-

Coupling (The "Turn" Synthesis):

-

Dissolve the crude acid (1.0 eq) in DMF.

-

Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 mins to activate.

-

Add the amine/peptide partner (1.1 eq). Stir for 16 hours.

-

-

Validation: Verify the absence of racemization via Chiral HPLC.

Case Study & Applications

Target: Factor Xa Inhibitors (Anticoagulants)

Research has demonstrated that replacing the central glycine-glycine segment of linear inhibitors with the 5-oxopiperazine scaffold improves metabolic stability (half-life) by >40%.

Data Summary: Linear vs. Constrained Analogues

| Property | Linear Peptide (Gly-Gly) | 5-Oxopiperazine Scaffold | Improvement |

| IC50 (Factor Xa) | 450 nM | 12 nM | 37x Potency |

| T½ (Microsomal) | 18 min | >120 min | Stability |

| Permeability (Caco-2) | Low ( | Moderate ( | Bioavailability |

Note: Data represents average fold-improvements reported in structure-activity relationship (SAR) studies of piperazinone-based peptidomimetics.

Mechanism of Action

The (S)-Methyl 5-oxopiperazine-2-carboxylate locks the molecule into a "kinked" conformation. In Factor Xa, this allows the N4-substituent to project deeply into the S4 binding pocket, while the C2-carbonyl engages the oxyanion hole, a geometry difficult to access entropically with linear peptides.

References

-

Guitot, K., et al. (2009). "Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics."[2] Journal of Organic Chemistry.

-

Limbach, M., et al. (2009). "Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates."[3] Organic & Biomolecular Chemistry.

-

Sugiyama, H., et al. (2016). "Peptidomimetic therapeutics: scientific approaches and opportunities." Expert Opinion on Drug Discovery.

-

Chaudhary, P., et al. (2021). "The medicinal chemistry of piperazines: A review."[4] European Journal of Medicinal Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Reactions for (S)-Methyl 5-oxopiperazine-2-carboxylate

Introduction

You are likely working with (S)-Methyl 5-oxopiperazine-2-carboxylate (CAS: 80556-89-4 derivatives) because you need a rigid, chiral constrainer for peptidomimetics. This scaffold offers a fixed geometry that mimics a

However, this molecule presents a "Dual-Threat" challenge during coupling:

-

N4-Acylation (Secondary Amine): The amine at position 4 is nucleophilic but sterically encumbered. Standard protocols often lead to stalled conversion or guanidinium byproducts when using uronium salts (HATU/HBTU).

-

C2-Integrity (Chiral Center): The

-proton at C2 is acidified by the adjacent carbonyls (ester and lactam). Over-exposure to base (TEA/DBU) during coupling will cause racemization, degrading your enantiomeric excess (ee).

This guide provides self-validating protocols to navigate these risks.

Module 1: N4-Functionalization (Coupling to the Secondary Amine)

The Challenge: Attaching an R-group (Acid) to the N4 position. The Risk: Reaction stalling due to sterics; formation of guanidine adducts if HATU is misused.

Optimized Protocol: The "Pre-Activation" Method

Do not mix all reagents simultaneously. The secondary amine of the piperazine is slower to react than primary amines. If HATU is present with the amine before the active ester is fully formed, the amine will attack the HATU directly, forming a dead-end guanidine species.

Step-by-Step Workflow

-

Activation Phase (The "Zero-Amine" Zone):

-

Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M).

-

Add HATU (1.05 equiv) and HOAt (1.0 equiv). Note: HOAt improves kinetics for secondary amines better than HOBt.

-

Add DIPEA (2.0 equiv).

-

Crucial: Stir for 15–20 minutes at room temperature. This ensures complete conversion to the OAt-active ester.

-

-

Coupling Phase:

-

Add (S)-Methyl 5-oxopiperazine-2-carboxylate (1.0 equiv).

-

Monitor via LC-MS.[1] Conversion should reach >90% within 2-4 hours.

-

-

Troubleshooting Stalled Reactions:

-

If conversion stalls at 60-70%, do not add more HATU. Add COMU (0.5 equiv) and TMP (2,4,6-trimethylpyridine) . TMP is a weaker base that minimizes racemization risk during prolonged reaction times.

-

Visual Workflow: N4-Coupling Logic

Caption: Logic flow for N4-acylation preventing guanidinium byproduct formation.

Module 2: C2-Preservation (Avoiding Racemization)

The Challenge: The C2 proton is the "Achilles' heel" of this molecule. Mechanism: Basic conditions promote enolization. Once the enolate forms, reprotonation is non-stereoselective, leading to the (R)-enantiomer (epimerization).

Critical Parameters for C2 Integrity

| Parameter | Recommendation | Scientific Rationale |

| Base Choice | DIPEA or TMP (Collidine) | Avoid TEA (Triethylamine). TEA is less sterically hindered and can act as a general base to deprotonate C2. DIPEA is too bulky to access the |

| Coupling Agent | T3P (Propylphosphonic anhydride) | T3P operates in a slightly acidic/neutral buffer and does not require as much base as uronium salts. It is the "Gold Standard" for racemization-prone couplings. |

| Additives | Oxyma Pure | Superior to HOBt/HOAt in suppressing racemization (lowers the basicity required for activation). |

| Temperature | 0°C to 10°C | Lower temperature kinetically favors the coupling reaction over the proton abstraction (racemization). |

Visual Mechanism: The Racemization Trap

Caption: Pathway of base-mediated racemization at the C2 position.

Troubleshooting & FAQ

Q1: My yield is low (30-40%) coupling a bulky amino acid to the N4 position. What now?

Diagnosis: Steric clash. The secondary amine N4 is flanked by the C5-carbonyl and the C3-methylene. Solution: Switch to Acid Fluorides .

-

Convert your bulky carboxylic acid to an acid fluoride using TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate).

-

Acid fluorides are highly reactive toward secondary amines but surprisingly stable to water and less prone to racemization than acid chlorides.

-

Protocol: Acid (1 eq), TFFH (1.1 eq), DIPEA (2 eq) in DCM. Stir 30 mins, then add piperazine scaffold.

Q2: I see a +99 mass adduct in my LCMS. What is it?

Diagnosis: This is the Guanidinium adduct . Cause: You used HATU and added the amine too quickly, or you used a large excess of HATU. The amine reacted with the central carbon of the HATU reagent instead of the activated ester. Fix: Follow the "Pre-Activation" protocol in Module 1 strictly. Reduce HATU to 0.98 equivalents relative to the acid to ensure no unreacted coupling reagent remains when the amine is added.

Q3: Can I hydrolyze the methyl ester before N4-coupling?

Answer: Avoid if possible. Hydrolyzing the ester to the free acid (COOH) at C2 creates a Zwitterion (Acid at C2, Amine at N4). This makes solubility in organic solvents (DMF/DCM) very difficult, forcing you to use water/alcohol mixtures which complicate standard coupling chemistries. Best Practice: Perform N4-coupling first (on the ester), then hydrolyze the ester with LiOH/THF/Water to reveal the acid for the next step.

References

-

Synthesis of Piperazine Scaffolds

-

Coupling Reagents & Racemization

- Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.

- Source: Molecular Diversity (2024).

-

URL:[Link]

-

HATU Troubleshooting

- Title: HATU Coupling: Challenges Associ

- Source: Royal Society of Chemistry / Reaction Chemistry & Engineering.

-

URL:[Link]

Sources

Technical Support Center: Synthesis of 5-Oxopiperazine-2-Carboxylates

Topic: Troubleshooting Side Reactions & Process Optimization Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Mechanistic Overview

5-oxopiperazine-2-carboxylates are critical peptidomimetic scaffolds. Their synthesis typically proceeds via the intramolecular cyclization of N-(2-haloacetyl)amino acid esters . While conceptually simple, this pathway is fraught with competing thermodynamic and kinetic traps.

The core challenge lies in the "Cyclization Triangle" : a three-way competition between the desired intramolecular ring closure, intermolecular oligomerization, and stereochemical degradation (racemization).

The Reaction Landscape (Decision Tree)

Figure 1: Mechanistic divergence in 5-oxopiperazine synthesis. Path A is the desired route; Paths B and C represent the primary failure modes.

Troubleshooting Module: The Racemization Crisis

Symptom: The product is isolated in good yield, but chiral HPLC reveals significant loss of enantiomeric excess (ee%). Root Cause: The C2 proton (alpha to the ester and amide) is acidic. Base-mediated deprotonation leads to a planar enolate intermediate, destroying chirality.

Mechanism of Failure

Racemization occurs via two distinct pathways during the cyclization step:

-

Direct Enolization: Strong bases (e.g., NaH, alkoxides) directly deprotonate the

-carbon. -

Oxazolone Formation: In activated systems, the amide oxygen attacks the ester carbonyl, forming a 5(4H)-oxazolone intermediate which is highly prone to racemization before ring-opening to the piperazine [1, 3].

Corrective Actions

| Variable | Recommendation | Scientific Rationale |

| Base Selection | Switch to NaHCO₃ or DBU | Avoid strong alkoxides. Use "soft" bases or biphasic systems (NaHCO₃/H₂O/CH₂Cl₂) to buffer pH. |

| Temperature | Maintain < 0°C during base addition | Deprotonation has a lower activation energy than cyclization; low temp kinetically favors the nucleophilic attack over proton abstraction. |

| Protecting Groups | Use bulky esters (e.g., t-Butyl) | Steric bulk shields the |

| Leaving Group | Switch Cl → Br or I | Better leaving groups accelerate the rate of cyclization relative to the rate of racemization (Finkelstein reaction in situ). |

Diagnostic Check:

-

If racemization is >5%, switch to a two-step protocol where the intermediate is isolated and cyclized using a mild base (e.g., K₂CO₃ in acetone) rather than a "one-pot" high-temperature method.

Troubleshooting Module: Oligomerization vs. Cyclization

Symptom: LC-MS shows peaks corresponding to [2M - HX] or polymer trails; yield of the cyclic monomer is low. Root Cause: Intermolecular reaction (dimerization) competes with intramolecular cyclization. This is governed by the Ruggli-Ziegler Dilution Principle .

The Kinetic Conflict

-

Intramolecular Cyclization: First-order reaction (

). -

Intermolecular Dimerization: Second-order reaction (

).

As concentration (

Protocol Optimization

-

High Dilution Technique:

-

Perform the cyclization step at concentrations < 0.01 M .

-

Pseudo-high dilution: Do not dump the substrate into the base. Instead, slowly add the substrate solution dropwise into a large volume of refluxing solvent containing the base. This keeps the instantaneous concentration of the unreacted intermediate near zero.

-

-

Solvent Choice:

-

Use non-polar solvents (e.g., Toluene, Xylene) if possible. Polar solvents can stabilize the charged transition states of linear polymerization.

-

Note: If solubility is an issue, DMF is acceptable but requires stricter temperature control.

-

-

Conformational Biasing (The Thorpe-Ingold Effect):

-

If your design allows, introducing gem-dimethyl groups on the carbon chain dramatically accelerates cyclization by forcing the reactive ends closer together [4].

-

Validated Synthetic Protocol

Method: Two-Step Synthesis via N-(2-Bromoacetyl)amino Acid Ester. Target: Generic (S)-5-oxopiperazine-2-carboxylate.

Step 1: N-Acylation (Schotten-Baumann Conditions)

This step minimizes racemization by using an aqueous/organic biphasic system.

-

Setup: Dissolve (S)-Amino Acid Ester HCl salt (1.0 equiv) in CH₂Cl₂ (0.2 M).

-

Base: Add saturated aq. NaHCO₃ (2.5 equiv). Cool to 0°C.[1]

-

Addition: Add Bromoacetyl bromide (1.1 equiv) dropwise over 30 mins.

-

Workup: Stir vigorously for 2h. Separate organic layer, wash with 1M HCl (cold), brine, dry over Na₂SO₄.

-

Validation: Check LC-MS for mono-acylated product. Do not purify by silica if unstable; proceed immediately.

Step 2: Cyclization (The Critical Step)

Uses Ammonia/Methanol for mild cyclization or NaH for difficult substrates.

Option A: Mild Cyclization (Preserves Chirality)

-

Solvent: Dissolve intermediate in Methanol (0.05 M - Dilute! ).

-

Reagent: Add 7N NH₃ in MeOH (5 equiv) or saturate with ammonia gas.

-

Reaction: Stir at Room Temperature for 16–48h.

-

Why? Ammonia acts as a nucleophile to displace Br (transiently forming amine) or simply acts as a base. The primary amine intermediate cyclizes rapidly on the ester.

-

-

Purification: Evaporate solvent. The product often precipitates or can be recrystallized from EtOAc/Hexanes.

Option B: Base-Mediated Cyclization (For N-alkylated precursors)

-

Setup: Suspend NaH (1.2 equiv, 60% dispersion) in dry THF. Cool to 0°C.[1]

-

Addition: Add the intermediate (dissolved in THF) dropwise over 1 hour (Pseudo-high dilution).

-

Reaction: Allow to warm to RT.

-

Quench: Carefully with sat. NH₄Cl.

FAQ: Rapid Troubleshooting

Q: I see a side product with Mass [M+14]. What is it? A: This is likely O-methylation . If you are using Methanol as a solvent with a strong base, the methoxide can attack the amide carbonyl or the alkyl halide. Switch to a non-nucleophilic solvent like THF or Toluene.

Q: My reaction stalls at the linear intermediate. Why? A: The leaving group might be too poor (e.g., Chloroacetyl). Add a catalytic amount of NaI (Sodium Iodide) (10 mol%) to the reaction. This generates the Iodoacetyl intermediate in situ (Finkelstein reaction), which is ~100x more reactive toward nucleophilic attack [5].

Q: Can I use EDC/HOBt to close the ring from the free acid? A: Generally, no. Attempting to cyclize N-(2-aminoethyl)amino acid derivatives often leads to polymerization. The N-haloacetyl route is preferred because it creates a specific electrophile-nucleophile pair. However, if you are cyclizing a dipeptide (e.g., Gly-Pro), EDC/HOBt can work but often favors DKP (diketopiperazine) formation [2].

Q: How do I separate the enantiomers if racemization occurred? A: Chiral HPLC is required.

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane:IPA (80:20 or 90:10).

-

Note: 5-oxopiperazines are polar; you may need 0.1% TFA or DEA in the mobile phase to sharpen peaks.

References

-

Mechanisms of Racemization in Peptide Synthesis. Source: Journal of Organic Chemistry / NIH URL:[Link]

-

Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. Source: Journal of Organic Chemistry (ACS) URL:[Link]

-

Epimerisation in Peptide Synthesis. Source: MDPI Molecules URL:[Link]

-

Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates. Source: Organic & Biomolecular Chemistry (RSC) URL:[2][Link]

Sources

- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Troubleshooting low yields in diastereoselective piperazinone synthesis

Status: Operational Ticket ID: PIP-SYN-001 Subject: Troubleshooting Low Yields & Stereochemical Erosion in Piperazinone Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Introduction

Welcome to the Piperazinone Synthesis Support Center. You are likely here because your Ugi-Deprotection-Cyclization (UDC) or N-alkylation protocol is failing to deliver the expected yields or Diastereomeric Ratio (dr).

Piperazinones (2-oxopiperazines) are deceptive. While the 6-membered ring appears thermodynamically stable, the synthetic pathway is fraught with "invisible" bottlenecks: rotameric lock , oxazolone-mediated racemization , and oligomerization . This guide abandons generic advice to focus on the mechanistic failure points specific to this scaffold.

Module 1: The Pre-Cyclization Check (The Linear Precursor)

Before blaming the cyclization, you must validate the linear precursor. In Multicomponent Reactions (MCRs) like the Ugi-4CR, the "yield" is often lost before the ring ever closes.

Diagnostic: The "Stalled Imine" Phenomenon

Symptom: Low conversion of aldehyde/amine to the Ugi adduct. Root Cause: Incomplete imine formation prior to isocyanide addition, or reversible imine hydrolysis.

| Variable | Recommendation | The "Why" (Mechanistic Insight) |

| Solvent | TFE (2,2,2-Trifluoroethanol) or MeOH | TFE is a "magic solvent" for MCRs. Its strong hydrogen-bond donating ability stabilizes the imine and the nitrilium ion intermediate, accelerating the reaction significantly compared to THF or DCM. |

| Concentration | High (0.5M - 1.0M) | Ugi reactions are bimolecular at the rate-determining step. Dilution (<0.1M) favors side reactions and hydrolysis over the desired 4-component coupling. |

| Lewis Acid | If using sterically hindered amines, |

Module 2: The Cyclization Bottleneck

This is the most common point of failure. You have the linear intermediate (e.g., an N-acyl amino acid amide), but it refuses to close into the piperazinone ring.

The "Rotameric Lock" Problem

For the ring to close, the secondary amide bond in the linear precursor must rotate to bring the nucleophile (amine) and electrophile (ester/amide) into proximity.

-

The Issue: The trans-amide conformation is energetically favored but non-reactive. The cis-conformation is required for cyclization (Baldwin’s Rules favors 6-exo-trig, but geometry dictates kinetics).

-

The Fix: Heat is often insufficient and leads to degradation.

Troubleshooting Guide: Cyclization Conditions

Q: My LCMS shows only linear starting material after 24h. What now? A: Switch your base/solvent system immediately.

-

Standard (Fail):

in DCM. (Too weak, poor solubility). -

Aggressive (Risky): NaH in THF. (Fast, but causes epimerization).

-

Optimal:

in MeCN or DMF at 60°C.-

Why: Cesium's large cation radius creates a "naked anion" effect, increasing the nucleophilicity of the attacking amine without being basic enough to deprotonate the

-carbon (stereocenter).

-

Q: I see oligomers (dimers/trimers) instead of the ring. A: You have an intermolecular competition.

-

Solution: Pseudo-high dilution. Do not just dilute the flask. Add the linear precursor slowly (via syringe pump) to the base solution. This keeps the instantaneous concentration of the precursor low, favoring intramolecular cyclization over intermolecular polymerization.

Module 3: Stereochemical Integrity (The "Silent" Yield Killer)

You isolated the product, but the yield of the desired diastereomer is low because the reaction scrambled the stereocenter.

Mechanism of Epimerization

Stereochemical erosion usually occurs via the Oxazolone Pathway (Münchnone intermediate) during the activation step, not the cyclization step.

Figure 1: The Oxazolone "Shunt" Pathway. If the C-terminal activation is too strong or the base too harsh, the intermediate cyclizes onto itself to form an achiral enol, destroying diastereoselectivity.

Prevention Protocol

-

Avoid Carbodiimides (EDC/DCC) alone: These are notorious for oxazolone formation.

-

Use HOBt/HOAt additives: These trap the active ester as an intermediate that is reactive enough to aminolyze but less prone to oxazolone formation.

-

The "Ugi-Deprotection-Cyclization" (UDC) Advantage: By using the Ugi reaction, you generate the amide bond before the cyclization step, often bypassing the highly activated ester stage entirely.

Validated Protocol: UDC Synthesis of Chiral Piperazinones

Reference Standard: Adapted from Hulme et al. and Dömling et al.

Scope: Synthesis of 1,3,4-trisubstituted-2-oxopiperazines.

Step 1: The Ugi-4CR (Assembly)

-

Prepare: 1.0 equiv Aldehyde + 1.0 equiv Amine (

) in TFE (Trifluoroethanol) (1.0 M). Stir 30 min to form imine. -

Add: 1.0 equiv Boc-Glycine (or chiral Boc-amino acid) + 1.0 equiv Isocyanide.

-

Reaction: Stir at RT for 12–24 h.

-

Workup: Evaporate TFE. (TFE is expensive; recover if possible).

Step 2: Deprotection & Cyclization (One-Pot)

-

Deprotection: Dissolve crude residue in 20% TFA/DCM (10 mL/g). Stir 2 h. Evaporate to dryness. Critical: Remove all traces of TFA (co-evaporate with toluene).

-

Cyclization: Redissolve the TFA salt in MeCN (0.1 M).

-

Add Base: Add 3.0 equiv

. -

Conditions: Heat to 60°C for 4–6 h. Monitor by LCMS for the mass of (Linear - 18 Da).

-

Purification: Filter salts. Flash chromatography (MeOH/DCM).

Visual Troubleshooting Logic

Figure 2: Decision Matrix for Piperazinone Synthesis Failures.

References

-

Hulme, C., et al. (1998).[1] "High-throughput synthesis of 1,4-benzodiazepine-2,5-diones via a novel Ugi-4CR/deprotection/cyclization strategy." Tetrahedron Letters, 39(9), 1113-1116.

-

Dömling, A. (2006). "Recent advances in isocyanide-based multicomponent chemistry." Chemical Reviews, 106(1), 17-89.

-

Nenajdenko, V. G., et al. (2018).[2][3] "Trifluoroethanol as a Magic Medium for the Ugi Reaction." Chemistry – A European Journal, 24. (Contextual citation regarding TFE solvent effects).

-

Ghoshal, A., et al. (2017).[4][5] "Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds." Frontiers in Chemistry, 5, 93.

Sources

Technical Support Center: Identifying NMR Impurities in (S)-Methyl 5-oxopiperazine-2-carboxylate Samples

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with (S)-Methyl 5-oxopiperazine-2-carboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the identification of impurities in your NMR spectra. As a key intermediate in medicinal chemistry, ensuring the purity of this compound is paramount. This guide is structured to help you diagnose and resolve common purity issues encountered during your experiments.

Frequently Asked Questions (FAQs)

This section addresses foundational questions about handling and analyzing (S)-Methyl 5-oxopiperazine-2-carboxylate via NMR spectroscopy.

Q1: What is the optimal deuterated solvent for running an NMR spectrum of (S)-Methyl 5-oxopiperazine-2-carboxylate?

Answer: The choice of solvent is critical for obtaining a high-quality spectrum. (S)-Methyl 5-oxopiperazine-2-carboxylate is a moderately polar compound due to the presence of the ester, amide, and secondary amine functional groups.

-

Primary Recommendation: Deuterated chloroform (CDCl₃) is often a good starting point as it can typically dissolve the compound and is a standard, less-interfering solvent.

-

Alternative for Higher Polarity: If solubility is an issue in CDCl₃, or if you need to avoid specific solvent residual peaks, Deuterated Methanol (Methanol-d₄, CD₃OD) or Deuterated Acetonitrile (Acetonitrile-d₃, CD₃CN) are excellent alternatives for polar compounds.[1]

-

For Exchange Experiments: Deuterium oxide (D₂O) is used specifically for identifying exchangeable protons (N-H and O-H) but is not a primary solvent for general characterization due to potentially limited solubility of organic compounds.

The principle of "like dissolves like" is the most reliable guide; polar solvents are best suited for polar compounds.[2]

Q2: How can I minimize contamination during NMR sample preparation?

Answer: Proactive prevention is the most effective strategy for avoiding impurities. Contamination often arises from glassware, solvents, or handling techniques.

Core Principles:

-

Glassware Integrity: Ensure all glassware, including vials and pipettes, is scrupulously clean and dry. It is best practice to oven-dry glassware before use to remove residual moisture and solvents.[2]

-

Solvent Purity: Use high-purity deuterated solvents from reputable suppliers. Keep solvent bottles tightly capped to prevent the ingress of atmospheric moisture.

-